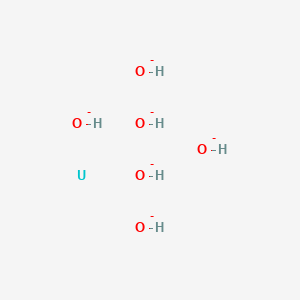
Copper;triethyl(iodo)phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper;triethyl(iodo)phosphanium is a chemical compound with the molecular formula C6H15CuIP It is a coordination complex where copper is bonded to triethyl(iodo)phosphanium
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of copper;triethyl(iodo)phosphanium typically involves the reaction of cuprous iodide with triethylphosphine. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as:
CuI+P(C2H5)3→CuP(C2H5)3I
The reaction is usually conducted in a solvent such as tetrahydrofuran (THF) at room temperature. The product is then purified by recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: Copper;triethyl(iodo)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The iodo group can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligands such as phosphines, amines, and halides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(II) complexes, while substitution reactions can produce a variety of copper-phosphine complexes.
Scientific Research Applications
Copper;triethyl(iodo)phosphanium has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.
Material Science: The compound is used in the synthesis of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.
Biology and Medicine: Research is ongoing into its potential use in biological systems and as a therapeutic agent due to its unique coordination properties.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of copper;triethyl(iodo)phosphanium involves its ability to coordinate with various substrates. The copper center acts as a Lewis acid, facilitating the activation of substrates through coordination. This activation can lead to various chemical transformations, such as bond formation and cleavage. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Copper;triethyl(iodo)phosphanium can be compared with other similar compounds, such as:
Copper;triethylphosphine: Similar in structure but lacks the iodo group, leading to different reactivity and applications.
Copper;triphenylphosphine: Contains phenyl groups instead of ethyl groups, resulting in different steric and electronic properties.
Copper;triethylphosphite: Contains phosphite ligands, which have different coordination chemistry compared to phosphine ligands.
Uniqueness: The presence of the iodo group in this compound imparts unique reactivity and coordination properties, making it distinct from other copper-phosphine complexes.
Properties
CAS No. |
56667-47-1 |
|---|---|
Molecular Formula |
C6H15CuIP+ |
Molecular Weight |
308.61 g/mol |
IUPAC Name |
copper;triethyl(iodo)phosphanium |
InChI |
InChI=1S/C6H15IP.Cu/c1-4-8(7,5-2)6-3;/h4-6H2,1-3H3;/q+1; |
InChI Key |
WNXCPZZKMLFPMG-UHFFFAOYSA-N |
Canonical SMILES |
CC[P+](CC)(CC)I.[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


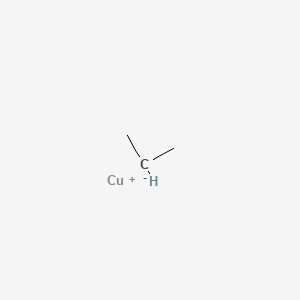
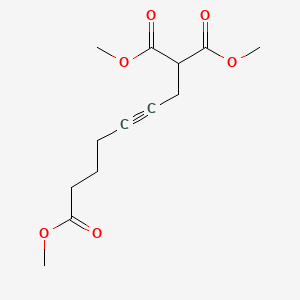
![1-Chloro-2-[(4-methoxyphenyl)methyl]benzene](/img/structure/B14634129.png)
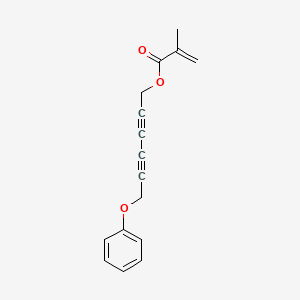
![1-[4-(3-Hydroxyphenyl)-1-octylpiperidin-4-YL]propan-1-one](/img/structure/B14634138.png)
![dimethyl (2S)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]butanedioate](/img/structure/B14634144.png)
![10-[(Anthracene-9-carbonyl)oxy]octadecanoic acid](/img/structure/B14634150.png)
![1-[(4-Chlorophenyl)methylidene]-3-ethoxy-5-methoxy-2-methyl-1H-indene](/img/structure/B14634164.png)
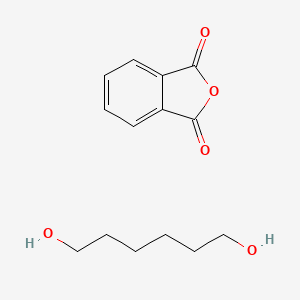
![N~2~-[4-(Benzenesulfonyl)phenyl]-N~4~-phenyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B14634173.png)
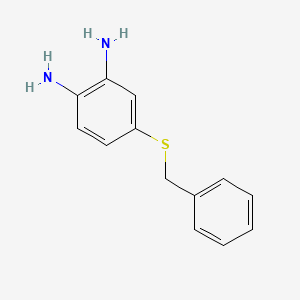
![1-[(Ethoxycarbonothioyl)sulfanyl]cyclohexane-1-carboxylic acid](/img/structure/B14634189.png)

